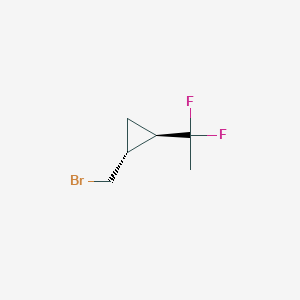

(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

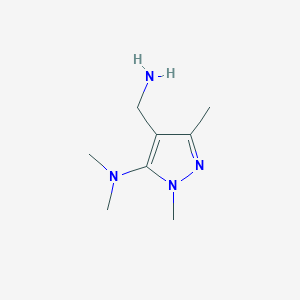

“(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane” is a chemical compound with the CAS Number: 2740562-37-0 . It has a molecular weight of 199.04 . This compound is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular formula of “(1R,2R)-1-(Bromomethyl)-2-(1,1-difluoroethyl)cyclopropane” is C6H9BrF2. The InChI Code is 1S/C6H9BrF2/c1-6(8,9)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 .科学的研究の応用

Synthesis and Biological Evaluation

Cyclopropane derivatives are utilized in the synthesis of biologically active compounds. For example, the synthesis and biological evaluation of bromophenol derivatives incorporating cyclopropyl moieties have been explored. These derivatives were found to be effective inhibitors of enzymes like carbonic anhydrase I and II and acetylcholinesterase, which are targets for the treatment of diseases such as Alzheimer's and Parkinson's. The ring-opening of cyclopropane is a key step in creating these derivatives, showcasing the importance of cyclopropane chemistry in developing new therapeutic agents (Boztaş et al., 2019).

Material Science and Polymer Chemistry

Cyclopropanes play a significant role in material science, particularly in the synthesis of polymers with unique properties. For instance, the copper-catalyzed ring-opening copolymerization of a vinyl cyclopropane and methyl methacrylate leads to polymers with cyclic moieties and unsaturation within their backbone, offering potential for creating materials with novel features (Ata et al., 2013).

Enantioselective Synthesis and Drug Development

The enantioselective synthesis of cyclopropane derivatives is critical for drug development, providing a pathway to chiral drugs with high specificity and efficacy. A practical enzymatic process has been developed for preparing chiral intermediates crucial for synthesizing drugs like Ticagrelor, used in treating acute coronary syndromes. This process highlights the utility of cyclopropane derivatives in streamlining drug synthesis and improving safety (Guo et al., 2017).

Organic Synthesis and Chemical Reactivity

Cyclopropane derivatives are instrumental in exploring organic synthesis mechanisms and reactivity. Their use in cycloaddition reactions and the development of methods for stereoselective synthesis are areas of significant interest. These compounds provide insights into reaction dynamics, stereochemistry, and the development of new synthetic routes for complex molecules. For example, the reaction of 1-aryl-2,2,2-trifluorodiazoethanes with alkenes to generate trifluoromethyl-substituted cyclopropanes showcases the versatility of cyclopropane chemistry in creating compounds with high diastereoselectivity and enantioselectivity, useful in various chemical synthesis applications (Denton et al., 2007).

特性

IUPAC Name |

(1R,2R)-1-(bromomethyl)-2-(1,1-difluoroethyl)cyclopropane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrF2/c1-6(8,9)5-2-4(5)3-7/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYTKWQUZEUDULH-CRCLSJGQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC([C@@H]1C[C@H]1CBr)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrF2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-tert-butyl-N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2722758.png)

![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)nicotinamide](/img/structure/B2722767.png)

![Methyl 4-[(6-chloro-4-methyl-1,3-benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2722772.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2722775.png)